molecular formula C19H17NO3 B5762827 N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide

N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide

Cat. No. B5762827
M. Wt: 307.3 g/mol
InChI Key: VAXKPGLOHOYSBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(hydroxymethyl)phenyl]-2-(1-naphthyloxy)acetamide, commonly known as HN1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and environmental science.

Mechanism of Action

The mechanism of action of HN1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. HN1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. HN1 has also been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
HN1 has been shown to have several biochemical and physiological effects. In vitro studies have shown that HN1 inhibits the production of prostaglandins and reduces the expression of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In animal studies, HN1 has been shown to have analgesic and anti-inflammatory effects. HN1 has also been shown to have sedative and anxiolytic effects in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using HN1 in lab experiments is its low toxicity and high solubility in water, which makes it easy to handle and administer. However, one of the limitations of using HN1 is its limited stability in aqueous solutions, which can affect its efficacy and reproducibility in experiments.

Future Directions

There are several future directions for research on HN1. One potential direction is the development of new drugs based on HN1 for the treatment of pain and inflammation. Another potential direction is the exploration of HN1's herbicidal properties and its potential use as an alternative to traditional herbicides. Additionally, further research is needed to fully understand the mechanism of action of HN1 and its effects on various biological systems.

Synthesis Methods

HN1 can be synthesized using a simple and efficient method that involves the reaction of 2-naphthol with 2-chloro-N-(2-hydroxyethyl)benzamide in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure HN1.

Scientific Research Applications

HN1 has been extensively studied for its potential applications in various fields of science. In medicine, HN1 has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In agriculture, HN1 has been found to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, HN1 has been studied for its potential use in the removal of heavy metals from contaminated water.

properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-12-15-7-2-4-10-17(15)20-19(22)13-23-18-11-5-8-14-6-1-3-9-16(14)18/h1-11,21H,12-13H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAXKPGLOHOYSBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)NC3=CC=CC=C3CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(hydroxymethyl)phenyl]-2-naphthalen-1-yloxyacetamide

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